![molecular formula C14H11NaO6S B13385647 Sodium;[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenyl] sulfate](/img/structure/B13385647.png)
Sodium;[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenyl] sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenyl] sulfate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfate group attached to a phenyl ring, which is further substituted with hydroxy and ethenyl groups. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenyl] sulfate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenol and sodium sulfate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like water or ethanol. The temperature and pH of the reaction mixture are carefully monitored to ensure optimal yield and purity of the product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in a pure form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and high yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenyl] sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, altering the compound’s properties.
Substitution: The hydroxy groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce ethyl-substituted derivatives.
Aplicaciones Científicas De Investigación
Sodium;[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenyl] sulfate has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the formulation of various industrial products, including dyes and pigments.
Mecanismo De Acción
The mechanism of action of Sodium;[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenyl] sulfate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in oxidative stress and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
2-[3-Hydroxy-5-[2-(4-hydroxyphenyl)vinyl]phenoxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol: This compound shares structural similarities but differs in the presence of additional functional groups.
3-Hydroxy-5-[(E)-2-(4-hydroxyphenyl)vinyl]phenyl D-glucopyranoside: Another similar compound with a glucopyranoside moiety.
Uniqueness
Sodium;[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenyl] sulfate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H11NaO6S |
|---|---|
Peso molecular |
330.29 g/mol |
Nombre IUPAC |
sodium;[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenyl] sulfate |
InChI |
InChI=1S/C14H12O6S.Na/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19;/h1-9,15-16H,(H,17,18,19);/q;+1/p-1 |
Clave InChI |
OWGXRCOCVOPKAM-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)[O-])O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10-trioxo-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-16-yl]acetohydrazide](/img/structure/B13385581.png)
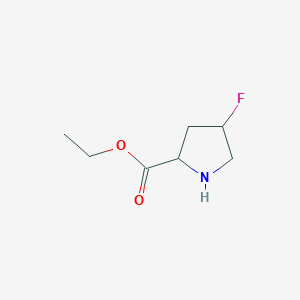
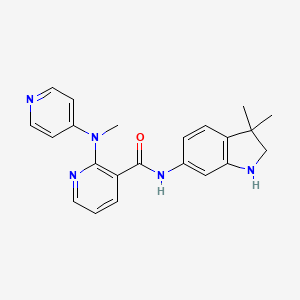
![2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13385602.png)

![Sodium;2-[4-[4-[3-methyl-4-(1-phenylethoxycarbonylamino)-1,2-oxazol-5-yl]phenyl]phenyl]acetate](/img/structure/B13385617.png)

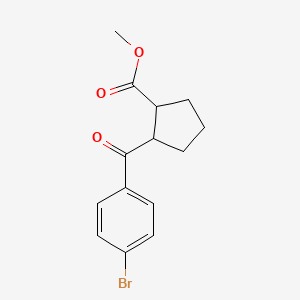
![5a-Methyl-3-methylidene-5-(3-oxobutyl)-3a,4,4a,5,6,6a-hexahydrocyclopropa[f][1]benzofuran-2-one](/img/structure/B13385631.png)
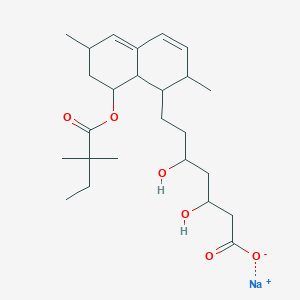
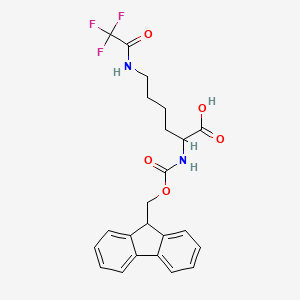
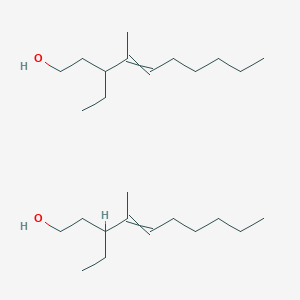
![5-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-4-chloro-2-fluoro-N-(2-fluorophenyl)benzenesulfonamide](/img/structure/B13385669.png)
![9-Methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol](/img/structure/B13385678.png)
